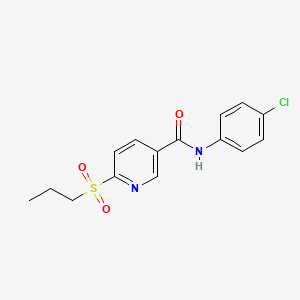
Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” is a chemical compound with the CAS Number: 1565620-86-1 . It has a molecular weight of 207.22 . The IUPAC name for this compound is “methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” and its InChI Code is 1S/C9H15F2NO2/c1-14-9(13)7-4-2-3-5-12(7)6-8(10)11/h7-8H,2-6H2,1H3 .
Molecular Structure Analysis
The molecular formula of “Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” is C9H15F2NO2 . This indicates that the molecule is composed of 9 carbon atoms, 15 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” is a liquid .Applications De Recherche Scientifique
PET Imaging of Microglia
One significant application of piperidine derivatives in scientific research is in the development of PET radiotracers for imaging microglia in the brain, which is crucial for studying neuroinflammation associated with neuropsychiatric disorders. The compound [11C]CPPC, a piperidine derivative, has been developed for targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) on microglia, providing insights into the role of microglia in brain diseases and injuries, including Alzheimer’s and Parkinson’s disease. This advancement allows for noninvasive imaging of reactive microglia and the evaluation of neuroinflammatory responses, facilitating the development of therapeutics targeting neuroinflammation (Horti et al., 2019).
Corrosion Inhibition
Piperidine derivatives have been explored for their potential in corrosion inhibition, particularly for the protection of iron surfaces. Studies involving quantum chemical calculations and molecular dynamics simulations have identified piperidine derivatives as effective corrosion inhibitors, providing insights into their adsorption behaviors and interaction with metal surfaces. Such research contributes to the development of more efficient corrosion-resistant materials and coatings, crucial for extending the lifespan of metal structures and components in various industries (Kaya et al., 2016).
Synthesis of Piperidine-related Alkaloids
Research into the synthesis of piperidine-related alkaloids using piperidine derivatives as building blocks has been significant for the development of pharmaceuticals and biologically active compounds. The novel synthesis approaches employing piperidine derivatives facilitate the creation of diverse and complex alkaloid structures, opening new avenues for drug discovery and development (Takahata et al., 2002).
Biocatalytic Cascade Reactions
Piperidine derivatives have been utilized in biocatalytic cascade reactions to achieve enantiomerically pure chiral mono- and disubstituted piperidines and pyrrolidines. This approach, involving enzymes like carboxylic acid reductase (CAR), ω-transaminase (ω-TA), and imine reductase (IRED), represents a significant step forward in green chemistry, allowing for the efficient and environmentally friendly synthesis of chiral compounds. Such methodologies have applications in pharmaceutical synthesis, where the stereochemistry of drug molecules can be crucial for their efficacy (Hussain et al., 2016).
Development of Anticancer Agents
The exploration of piperidine derivatives for their anticancer properties has led to the identification of compounds with promising activity against various cancer cell lines. This research is instrumental in the ongoing search for more effective and selective anticancer drugs, highlighting the potential of piperidine derivatives in therapeutic applications (Rehman et al., 2018).
Safety and Hazards
The safety information available indicates that “Methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate” is associated with some hazards. The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P402 + P404 (Store in a dry place. Store in a closed container) .
Propriétés
IUPAC Name |
methyl 1-(2,2-difluoroethyl)piperidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15F2NO2/c1-14-9(13)7-4-2-3-5-12(7)6-8(10)11/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFKKRGVEHIKRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCN1CC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

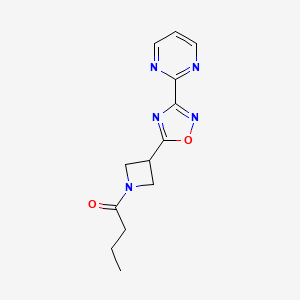
![3-(4-chlorobenzyl)-4-keto-N-[2-(2-methylpiperidino)ethyl]-2-thioxo-1H-quinazoline-7-carboxamide](/img/no-structure.png)
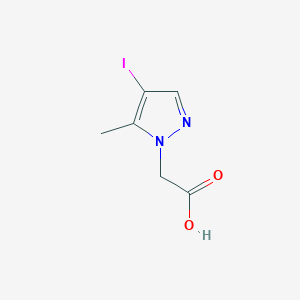
![2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2673412.png)
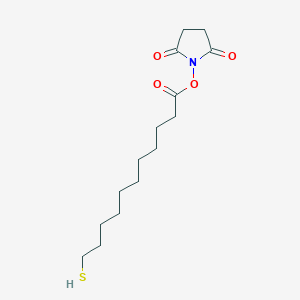
![2-[[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B2673414.png)
![(NZ)-N-[1-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B2673415.png)
![3-(1,3-Benzodioxol-5-yl)-6-[(4-fluorophenyl)methylsulfanyl]pyridazine](/img/structure/B2673417.png)

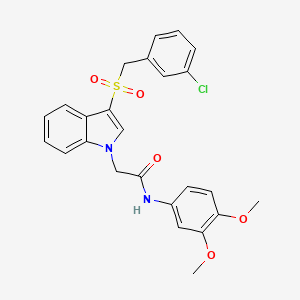
![[1-(4-Bromo-2-chlorophenyl)cyclopropyl]methanamine](/img/structure/B2673423.png)
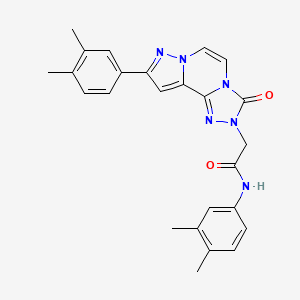
![2-(2,6-Dimethylpyrimidin-4-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2673427.png)
